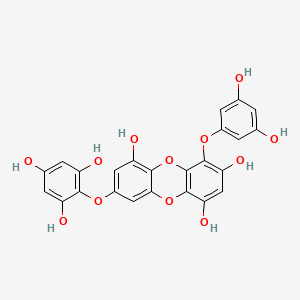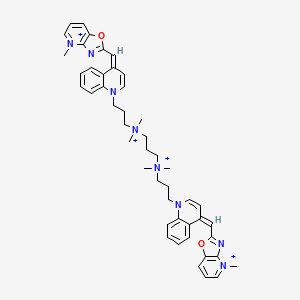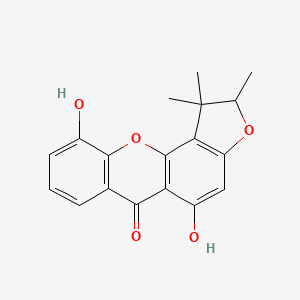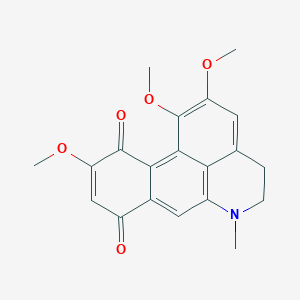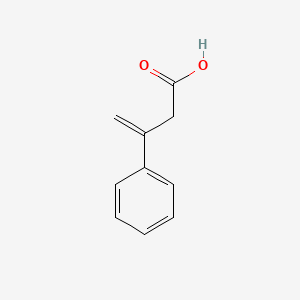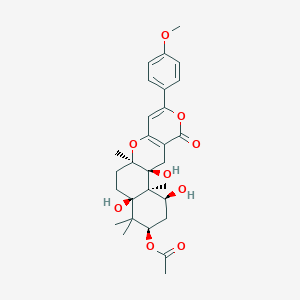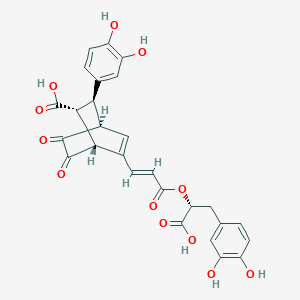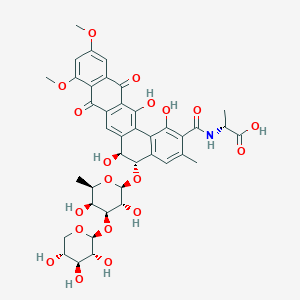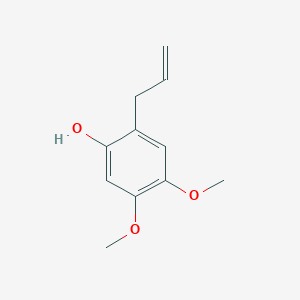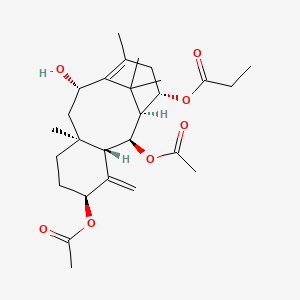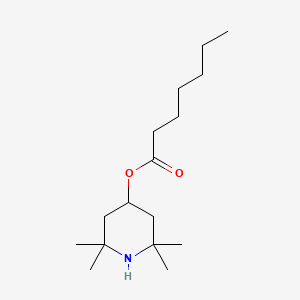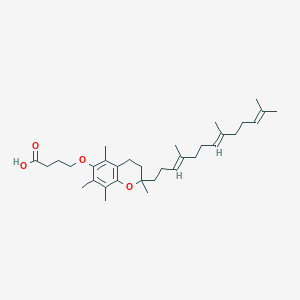![molecular formula C27H41F2N5O B1251699 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide](/img/structure/B1251699.png)
2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide
Descripción general
Descripción
PF-03084014, also known as Nirogacestat, is a selective gamma-secretase inhibitor. It is primarily used in the treatment of desmoid tumors, which are rare, locally aggressive, and highly recurrent soft-tissue tumors. Nirogacestat has shown promise in clinical trials for its ability to inhibit the Notch signaling pathway, which is often aberrantly activated in desmoid tumors .
Métodos De Preparación
The synthesis of Nirogacestat involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Tetrahydronaphthalene Intermediate: This involves the reaction of a suitable naphthalene derivative with fluorinating agents to introduce fluorine atoms at specific positions.
Coupling with Imidazole Derivative: The tetrahydronaphthalene intermediate is then coupled with an imidazole derivative under specific reaction conditions to form the core structure of Nirogacestat.
Final Modifications: The final steps involve modifications to introduce the neopentylamino group and other functional groups to achieve the desired chemical structure
Industrial production methods for Nirogacestat involve optimizing these synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques and stringent quality control measures.
Análisis De Reacciones Químicas
Nirogacestat undergoes several types of chemical reactions, including:
Oxidation: Nirogacestat can undergo oxidation reactions, particularly at the neopentylamino group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring or other functional groups within the molecule.
Substitution: Substitution reactions, especially involving the fluorine atoms, can lead to the formation of various analogs of Nirogacestat
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of Nirogacestat with modified functional groups.
Aplicaciones Científicas De Investigación
Nirogacestat has a wide range of scientific research applications, including:
Chemistry: In chemistry, Nirogacestat is used as a tool to study the inhibition of gamma-secretase and its effects on various biochemical pathways.
Biology: In biological research, Nirogacestat is used to investigate the role of Notch signaling in cell differentiation, proliferation, and apoptosis.
Medicine: Clinically, Nirogacestat is used in the treatment of desmoid tumors and is being investigated for its potential in treating other cancers that involve aberrant Notch signaling.
Industry: In the pharmaceutical industry, Nirogacestat is used in the development of new therapeutic agents targeting gamma-secretase and related pathways .
Mecanismo De Acción
Nirogacestat exerts its effects by inhibiting gamma-secretase, an enzyme complex responsible for the proteolytic cleavage of various transmembrane proteins, including the Notch receptor. By inhibiting gamma-secretase, Nirogacestat blocks the activation of the Notch signaling pathway, which is crucial for the growth and survival of desmoid tumor cells. This inhibition leads to reduced tumor growth and increased apoptosis of tumor cells .
Comparación Con Compuestos Similares
Nirogacestat is unique among gamma-secretase inhibitors due to its selectivity and oral bioavailability. Similar compounds include:
DAPT: Another gamma-secretase inhibitor, but with different selectivity and pharmacokinetic properties.
RO4929097: A gamma-secretase inhibitor with a different chemical structure and clinical profile.
LY411575: A potent gamma-secretase inhibitor used in various research applications
Nirogacestat stands out due to its clinical efficacy in treating desmoid tumors and its favorable safety profile compared to other gamma-secretase inhibitors.
Propiedades
Fórmula molecular |
C27H41F2N5O |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35) |
Clave InChI |
VFCRKLWBYMDAED-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F |
Sinónimos |
2-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide nirogacestat PF 03084014 PF 3084014 PF-03084014 PF-3084014 PF03084014 PF3084014 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
